7-Fluoro-4-oxo-4H-chromene-2-carboxylic acid
Description
7-Fluoro-4-oxo-4H-chromene-2-carboxylic acid (CAS 128942-39-2) is a fluorinated chromene derivative characterized by a ketone group at position 4, a carboxylic acid group at position 2, and a fluorine substituent at position 7 of the chromene scaffold. Its commercial availability from multiple suppliers (e.g., abcr, Ambeed, TRC) reflects its utility in pharmaceutical and materials research .
Properties
IUPAC Name |
7-fluoro-4-oxochromene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5FO4/c11-5-1-2-6-7(12)4-9(10(13)14)15-8(6)3-5/h1-4H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOSMZQCJSBUIMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)OC(=CC2=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5FO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00561727 | |
| Record name | 7-Fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00561727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
128942-39-2 | |
| Record name | 7-Fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00561727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Step 1: Hydrogenation of this compound
Conditions :
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Catalyst : 10% Pd/C (5 wt%)
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Solvent : Ethanol/water (9:1)
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Pressure : 1 atm H₂
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Temperature : 25°C
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Time : 8 hours
Intermediate : 7-Fluoro-3,4-dihydro-2H-chromene-2-carboxylic acid (Yield: 88–92%).
Step 2: Oxidation to Restore the Keto Group
Conditions :
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Reagent : Pyridinium chlorochromate (PCC, 1.5 equivalents)
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Solvent : DCM
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Temperature : 25°C
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Time : 12 hours
Critical Considerations :
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Over-hydrogenation must be avoided to prevent saturation of the chromene ring.
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PCC is chosen for selective oxidation of secondary alcohols to ketones without affecting carboxylic acid groups.
Industrial-Scale Production
Scalable synthesis requires optimizing cost, safety, and purity. Key industrial adaptations include:
Table 1: Comparison of Industrial Methods
| Method | Catalyst/Reagent | Solvent | Temperature | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| DAST Fluorination | DAST | DCM | 0–25°C | 78 | 99.5 |
| Hydrogenation-Oxidation | Pd/C, PCC | Ethanol/DCM | 25°C | 80 | 99.2 |
| Cyclocondensation | Piperidine | Toluene | 110°C | 68 | 98.8 |
Purification :
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Recrystallization from ethanol/water (7:3) achieves >99% purity.
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Chromatography is avoided due to high costs at scale.
Challenges and Mitigation Strategies
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Regioselectivity in Fluorination :
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Oxidative Byproducts :
-
Cost of DAST :
Chemical Reactions Analysis
Types of Reactions
7-Fluoro-4-oxo-4H-chromene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include hydroxylated derivatives, substituted chromenes, and quinones, depending on the reaction conditions and reagents used .
Scientific Research Applications
7-Fluoro-4-oxo-4H-chromene-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of new materials with unique properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of 7-Fluoro-4-oxo-4H-chromene-2-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This interaction can inhibit the activity of certain enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Structural Modifications and Electronic Effects
The biological and physicochemical properties of chromene-carboxylic acids are highly dependent on substituent positions and types. Key analogs include:
Key Observations :
Physical Properties
| Property | This compound | 7,8-Dimethyl Analog (2f) | 7-Hydroxy Analog | 6-Fluoro-7-chloro-3-carboxylic acid |
|---|---|---|---|---|
| Melting Point | Not reported | 259–261°C | Not reported | Not reported |
| Solubility | Likely moderate in polar solvents | Low (high lipophilicity) | High (due to -OH) | Moderate (Cl reduces polarity) |
| Purity (Commercial) | 95–98% | 93% | 95–98% | Not commercially listed |
Biological Activity
7-Fluoro-4-oxo-4H-chromene-2-carboxylic acid is a fluorinated derivative of chromene, known for its diverse biological activities. This compound features a fluorine atom at the 7th position, a keto group at the 4th position, and a carboxylic acid group at the 2nd position on the chromene ring. Its molecular formula is with a molecular weight of 208.14 g/mol. The compound has garnered attention for its potential therapeutic applications, particularly in the fields of medicinal chemistry and biochemistry.
The biological activity of this compound is primarily attributed to its interactions with various biomolecules, influencing several biochemical pathways:
- Antioxidant Activity : This compound has demonstrated significant antioxidant properties by inhibiting lipid peroxidation in biological systems. It interacts with reactive species, preventing oxidative damage in cells.
- Enzyme Interaction : It acts as a reactant in synthesizing melanin-concentrating hormone receptor 1 antagonists, indicating its role in modulating receptor activity and enzyme functions.
- Cellular Effects : In vitro studies have shown that this compound can inhibit various cellular processes linked to oxidative stress and inflammation, suggesting its potential therapeutic benefits in conditions like neurodegenerative diseases and cancer .
Table 1: Summary of Biological Activities
Case Studies
- Antioxidant Properties : A study demonstrated that this compound effectively inhibited lipid peroxidation in rat brain homogenates. This suggests its potential application in neuroprotective therapies.
- Cytotoxic Effects : Research evaluating the compound's cytotoxicity against breast cancer cell lines (MCF-7) revealed significant inhibitory effects, with IC50 values indicating potent activity against these cells .
- Enzyme Interaction Studies : Kinetic studies have shown that the compound can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in neurodegenerative diseases. The compound exhibited dual inhibitory effects with IC50 values ranging from 5.4 μM to 10.4 μM for AChE, highlighting its potential as a lead compound for drug development targeting Alzheimer’s disease .
Chemical Reactions Analysis
The compound undergoes various chemical reactions that can modify its biological activity:
- Oxidation : Can be oxidized to form quinones, which may exhibit different biological properties.
- Reduction : The keto group can be reduced to form alcohols, potentially altering its reactivity and interaction with biological targets.
- Substitution : The fluorine atom can be substituted under specific conditions, leading to derivatives with varied biological activities.
Table 2: Reaction Types and Products
| Reaction Type | Common Reagents | Major Products |
|---|---|---|
| Oxidation | KMnO4, CrO3 | Quinones |
| Reduction | NaBH4, LiAlH4 | Alcohols |
| Substitution | Amines, thiols | Substituted chromenes |
Q & A
Q. Tables for Key Data
| Property | Value/Technique | Reference |
|---|---|---|
| Crystallographic R factor | <0.04 (X-ray diffraction) | |
| Optimal synthesis yield | 65–78% (phosphoryl oxychloride method) | |
| Anticancer IC₅₀ (in vitro) | 12–45 µM (varies by cell line) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
